斯派思菲

描述

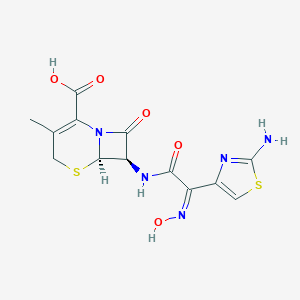

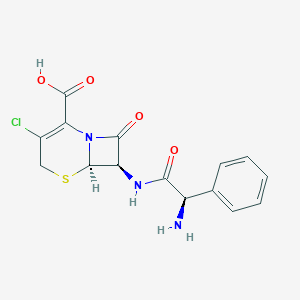

Spectracef, also known as cefditoren, is a semi-synthetic cephalosporin antibiotic for oral administration . It is a prodrug which is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefditoren . It is used to treat many different types of bacterial infections that can cause bronchitis, tonsillitis, pneumonia, or skin infection .

科学研究应用

广谱抗菌活性

塞福迪托匹沃酯,商品名为斯派思菲,是一种第三代口服头孢菌素,以其对病原体的广谱抗菌活性而著称。它对革兰氏阳性菌和革兰氏阴性菌均有效,并且对许多常见β-内酰胺酶的水解具有稳定性。这一特性使其成为治疗各种细菌感染的有力选择 (Wellington 和 Curran,2004)。

对各种感染的临床疗效

斯派思菲在治疗慢性支气管炎急性发作、社区获得性肺炎、急性上颌窦炎、急性咽炎/扁桃体炎和无并发症的皮肤和皮肤结构感染方面显示出临床和细菌学疗效。其有效性在以下情况下尤为明显:对肺炎链球菌等病原体对青霉素的敏感性降低或社区获得性病原体中β-内酰胺酶介导的耐药性存在担忧时 (Wellington 和 Curran,2005)。

急性化脓性鼻窦炎的症状快速缓解

在一项针对急性化脓性鼻窦炎的研究中,斯派思菲在缓解该病症的主要临床症状方面表现出快速动力学,症状消失的平均时间约为 3.7 天 (Крюков 等人,2013)。

抗菌活性

斯派思菲对多种常见的革兰氏阳性菌和革兰氏阴性菌病原体具有很高的活性,包括对甲氧西林敏感的金黄色葡萄球菌、化脓性链球菌以及对青霉素敏感和中等的肺炎链球菌。它的最小抑菌浓度 (MIC90) 低于头孢呋辛和头孢地尼等其他抗生素,使其成为治疗由这些细菌引起的感染的有力候选药物 (Wellington 和 Curran,2012)。

光谱光跟踪的进展

虽然与斯派思菲没有直接关系,但健康和福祉研究中光谱光跟踪的进步,例如开发了第一台可穿戴压缩光谱仪 Spectrace,表明光谱应用在科学研究中的范围正在不断扩大 (Webler 等人,2021)。

作用机制

Target of Action

Spectracef, also known as cefditoren pivoxil, is a semi-synthetic cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) found in the bacterial cell wall . These proteins play a crucial role in the synthesis of peptidoglycan, a major component of the bacterial cell wall.

Mode of Action

Spectracef inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . Spectracef is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases .

Biochemical Pathways

The bactericidal activity of Spectracef results from the inhibition of cell wall synthesis via its affinity for PBPs . This leads to the weakening of the bacterial cell wall, causing cell lysis and death. The affected biochemical pathway is the peptidoglycan biosynthesis pathway, which is crucial for bacterial cell wall formation.

Pharmacokinetics

Spectracef is a prodrug, which means it is inactive when ingested and is converted into its active form, cefditoren, in the body . This conversion is carried out by esterases during absorption . The drug is then distributed in the circulating blood as active cefditoren .

The absolute bioavailability of Spectracef is approximately 14% under fasting conditions and 16.1% when administered with a low-fat meal . Food increases the absorption of Spectracef, with a high-fat meal resulting in a 70% increase in mean AUC (Area Under the Curve) and a 50% increase in mean Cmax (maximum serum concentration) compared to administration in the fasted state .

Result of Action

The result of Spectracef’s action is the inhibition of bacterial cell wall synthesis, leading to cell lysis and death . This makes it effective against a broad spectrum of gram-positive and gram-negative bacteria .

Action Environment

The efficacy and stability of Spectracef can be influenced by various environmental factors. For instance, the presence of food in the stomach can enhance the absorption of Spectracef, increasing its bioavailability . Additionally, the development of drug-resistant bacteria can reduce the effectiveness of Spectracef . Therefore, it is recommended to use Spectracef only to treat infections that are proven or strongly suspected to be caused by bacteria .

安全和危害

Spectracef may cause serious side effects. These include severe stomach pain, diarrhea that is watery or bloody, pale or yellowed skin, dark colored urine, fever, confusion or weakness, a seizure (convulsions), fever, swollen glands, rash or itching, joint pain, or general ill feeling . It’s contraindicated in patients with carnitine deficiency or inborn errors of metabolism that may result in clinically significant carnitine deficiency . It’s also contraindicated in patients allergic to milk protein .

生化分析

Biochemical Properties

Spectracef interacts with various biomolecules in the body. Its primary mechanism of action involves inhibiting cell wall synthesis in bacteria by binding to penicillin-binding proteins (PBPs) . This interaction disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell death .

Cellular Effects

Spectracef has a significant impact on bacterial cells. It inhibits the synthesis of the bacterial cell wall, leading to cell death . This makes Spectracef effective against both gram-positive and gram-negative pathogens .

Molecular Mechanism

The molecular mechanism of Spectracef involves its interaction with PBPs. These proteins are essential for cell wall synthesis in bacteria. By binding to these proteins, Spectracef inhibits the final transpeptidation step of peptidoglycan synthesis, disrupting the bacterial cell wall and leading to cell death .

Temporal Effects in Laboratory Settings

Spectracef does not accumulate in plasma following twice-daily administration to subjects with normal renal function . Less than dose-proportional increases in maximal plasma concentrations and area under the concentration-time curve were observed at doses of 400 mg and above .

Dosage Effects in Animal Models

In acute animal toxicity studies, Spectracef did not exhibit any health effects of concern when tested at the limit oral doses of 5100 mg/kg in rats and up to 2000 mg/kg in dogs .

Metabolic Pathways

Spectracef is a prodrug that is hydrolyzed by esterases during absorption . The drug is then distributed in the circulating blood as active cefditoren .

Transport and Distribution

Following oral administration, Spectracef is absorbed from the gastrointestinal tract and hydrolyzed to cefditoren by esterases . The drug is then distributed in the circulating blood . The mean volume of distribution at steady state of cefditoren is 9.3 ± 1.6 L .

Subcellular Localization

As an antibiotic, Spectracef does not have a specific subcellular localization within human cells. Its primary site of action is the bacterial cell wall, where it binds to PBPs and inhibits cell wall synthesis .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Spectracef involves the condensation of 7-aminocephalosporanic acid (7-ACA) with (6R,7R)-7-[(Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido]-3-[(1-methylpyrrolidinio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate (Cefditoren pivoxil) to form Cefditoren. The Cefditoren is then hydrolyzed to form the active ingredient, Cefditoren pivoxil hydrochloride.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "(6R,7R)-7-[(Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido]-3-[(1-methylpyrrolidinio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate (Cefditoren pivoxil)" ], "Reaction": [ "Condensation of 7-ACA with Cefditoren pivoxil in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) to form Cefditoren.", "Hydrolysis of Cefditoren pivoxil using hydrochloric acid (HCl) to form Cefditoren pivoxil hydrochloride." ] } | |

| The bactericidal activity of cefditoren results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefditoren is stable in the presence of a variety of b-lactamases, including penicillinases and some cephalosporinases. | |

CAS 编号 |

117467-28-4 |

分子式 |

C25H28N6O7S3 |

分子量 |

620.7 g/mol |

IUPAC 名称 |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-7,9-10,17,21H,8,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6+,30-16+/t17-,21-/m1/s1 |

InChI 键 |

AFZFFLVORLEPPO-BFQXLQLQSA-N |

手性 SMILES |

CC1=C(SC=N1)/C=C/C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

规范 SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

外观 |

Off-White to Pale Yellow Solid |

熔点 |

127-129 °C 127 - 129 °C |

| 117467-28-4 | |

物理描述 |

Solid |

Pictograms |

Irritant; Health Hazard |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

溶解度 |

Soluble at levels equal to < 0.1 mg/mL. 4.41e-02 g/L |

同义词 |

(-)-(6R,7R)-2,2-dimethylpropionyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido)-3-((Z)-2-(4-methylthiazol-5-yl)ethenyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(2-(4-methylthiazol-5-yl)ethenyl)cephem-4-carboxylic acid pivaloyloxymethyl ester CDTR-PI cefditoren pivoxil ME 1207 ME-1207 Spectracef |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R-trans)-3-(Acetoxymethyl)-8-oxo-7-(1H-tetrazol-1-ylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193761.png)

![(6R,7R)-7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193774.png)